3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C12H7ClN2OS2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H7ClN2OS2/c13-9-7-3-1-2-4-8(7)18-10(9)11(16)15-12-14-5-6-17-12/h1-6H,(H,14,15,16) |
InChI Key |
LJQWRJURTZQIGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 304882-77-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and anthelmintic properties, supported by data from various studies.
The molecular formula of this compound is CHClNOS, with a molecular weight of 294.78 g/mol. The compound exhibits a predicted density of 1.580 g/cm³ and a pKa of approximately 5.05, indicating its acid-base properties that may influence its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 294.78 g/mol |
| Density | 1.580 g/cm³ |
| pKa | 5.05 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. In vitro evaluations using human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549, H1299) demonstrated that related compounds significantly inhibited cell proliferation and induced apoptosis .
Mechanism of Action:
The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, compounds similar to this compound have been shown to inhibit the AKT and ERK signaling pathways, which play crucial roles in tumor growth and metastasis .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In studies assessing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages (RAW264.7), significant reductions were observed following treatment with benzothiophene derivatives . This suggests that compounds like this compound may serve as dual-action agents targeting both cancer and inflammation.
Anthelmintic Activity
Research into the anthelmintic potential of benzothiophene derivatives indicates promising results. Compounds synthesized from similar structures demonstrated significant efficacy against various helminths in vitro. For instance, certain derivatives exhibited broad-spectrum anthelmintic activity, outperforming standard treatments in specific assays .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of benzothiophene derivatives:
- Synthesis and Characterization : A series of compounds were synthesized through reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride and substituted thiazoles. Their structures were confirmed using NMR and mass spectrometry .
- Biological Evaluations : The synthesized compounds were tested for their anticancer and anti-inflammatory activities using various assays including MTT for cell viability and ELISA for cytokine quantification .
-
Efficacy Results :
- Anticancer : Significant inhibition of cancer cell proliferation was noted at concentrations as low as 1 µM.
- Anti-inflammatory : Notable decreases in IL-6 and TNF-α levels were recorded post-treatment with these compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.4 | Shen et al. |
| MCF-7 (Breast) | 4.8 | Shen et al. |
| HeLa (Cervical) | 6.2 | Shen et al. |
The mechanism of action appears to involve the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell metabolism and proliferation. By inhibiting this enzyme, the compound increases oxidative stress within cancer cells, leading to apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | MDPI |
| Escherichia coli | 64 | MDPI |
| Candida albicans | 16 | MDPI |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Case Studies
Several case studies have explored the efficacy of this compound in various experimental setups:
- Study on Cancer Cell Lines : A study conducted by Shen et al. evaluated the compound against multiple cancer cell lines and found that it significantly inhibited cell growth in a dose-dependent manner.
- Antimicrobial Efficacy : Research published in MDPI reported that derivatives of thiazole compounds exhibited varying degrees of antimicrobial activity, with some showing enhanced potency when combined with other agents.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicated that modifications to the thiazole ring could enhance biological activity, suggesting pathways for further optimization of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole/Thiadiazole Ring
Electron-Donating Groups
- Molecular weight: 410.93 g/mol (C₂₀H₁₅ClN₂O₃S₂) .
Electron-Withdrawing Groups
- 3-Chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (ChemDiv ID: 2513-3778):
Aliphatic Substituents
- Molecular weight: 337.85 g/mol (C₁₄H₁₂ClN₃OS₂) .
Modifications to the Carboxamide Side Chain
Bulky Aromatic Substitutions
- 3-Chloro-N-[(6-ethoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide: Incorporates a quinolinylmethyl and fluorobenzyl group, increasing molecular weight (est. ~550 g/mol) and steric hindrance, which may limit bioavailability .
Amide-Linked Modifications
- 3-Chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide (CAS: 432012-68-5): A propanamide-linked phenyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. Molecular weight: 356.84 g/mol (C₁₇H₁₄ClN₂O₂S) .
Structural and Physicochemical Data Table
Research Findings and Implications
- Synthetic Accessibility : Many analogs are synthesized via Hantzsch thiazole formation (e.g., condensation of carbothioamides with haloacetyl compounds) or Schiff base reactions .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) on the thiazole ring correlate with increased antimicrobial activity but reduced metabolic stability . Bulky substituents (e.g., quinolinylmethyl) may hinder diffusion across biological membranes despite high target affinity .
Preparation Methods
Traditional Amide Coupling
The most widely reported method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-aminothiazole under anhydrous conditions.
Procedure :
-
Reagents :
-
3-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 equiv)
-
2-Aminothiazole (1.2 equiv)
-
Triethylamine (TEA, 2.5 equiv) as a base
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
-
Conditions :
-
Temperature: 0–5°C (initial), then room temperature (18–25°C)
-
Reaction time: 12–24 hours
-
Workup: Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄
-
-
Purification :
-
Column chromatography (silica gel, hexane/ethyl acetate 7:3)
-
Yield: 65–72%
-
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-aminothiazole attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. TEA neutralizes the acid, shifting equilibrium toward product formation.
One-Pot Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation has been employed to reduce reaction times and improve yields.
Procedure :
-
Reagents :
-
3-Chloro-1-benzothiophene-2-carboxylic acid (1.0 equiv)
-
2-Aminothiazole (1.1 equiv)
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
-
Solvent: Dimethylformamide (DMF)
-
-
Conditions :
-
Microwave power: 300 W
-
Temperature: 100°C
-
Reaction time: 30–60 minutes
-
-
Purification :
-
Precipitation in ice-cold water, filtration
-
Yield: 78–85%
-
Advantages :
-
Faster kinetics : Microwave irradiation accelerates molecular collisions.
-
Reduced side products : Shorter reaction time minimizes decomposition.
Alternative Route via Pyridine-Mediated Coupling
A modified approach uses pyridine as both solvent and base, eliminating the need for external bases like TEA.
Procedure :
-
Reagents :
-
3-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 equiv)
-
2-Aminothiazole (1.1 equiv)
-
Pyridine (5.0 equiv)
-
-
Conditions :
-
Reflux at 80°C for 6 hours
-
Workup: Dilution with water, extraction with chloroform
-
-
Purification :
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 68 | 95 |
| DCM | 25 | 72 | 97 |
| DMF | 100 | 85 | 98 |
Polar aprotic solvents (e.g., DMF) enhance reactivity in microwave-assisted reactions, while DCM minimizes side reactions in traditional methods.
Catalytic Improvements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) in DCC-mediated couplings increases yields to 88–90% by accelerating acylation.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 2H, benzothiophene-H), 7.50–7.42 (m, 2H, benzothiophene-H). -
IR (KBr) :
1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms purity >98%.
Challenges and Mitigation
Moisture Sensitivity
The acid chloride intermediate is hygroscopic, necessitating anhydrous conditions. Use of Schlenk lines or nitrogen atmospheres prevents hydrolysis.
Byproduct Formation
-
Diacylation : Excess 2-aminothiazole (>1.2 equiv) leads to bis-amide byproducts.
-
Mitigation : Stoichiometric control and slow reagent addition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Benzothiophene core formation : Cyclization of substituted thiophenol derivatives using chloroacetyl chloride under reflux conditions in dioxane or THF .
Thiazole coupling : React the intermediate with 2-aminothiazole in the presence of triethylamine (TEA) to facilitate nucleophilic acyl substitution. Purification via recrystallization (ethanol:DMF, 3:1) yields the final product. Monitor reaction progress using TLC (silica gel, ACN:MeOH 1:1) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key peaks include δ 8.83 ppm (s, NH proton) and 163.9 ppm (C=O carbonyl) in DMSO-d6 .
- IR spectroscopy : Identify C=O (1641–1635 cm⁻¹), C-Cl (693 cm⁻¹), and NH (3520 cm⁻¹) stretches .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calcd. 357.9518, observed 357.9529) .
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer :
- Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane.
- Purification : Column chromatography (silica gel, gradient elution with hexane:EtOAc) or recrystallization from ethanol-DMF mixtures (yield: 48–67%) .
Q. What are common impurities encountered during synthesis?
- Methodological Answer :
- Byproducts : Unreacted chloroacetyl intermediates or dimerization products.
- Mitigation : Use excess 2-aminothiazole (1.2 equiv) and monitor reaction temperature (20–25°C) to suppress side reactions .
Q. How is stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., mp 315–320°C) .
- pH stability : Incubate in buffers (pH 2–12) for 24h and analyze via HPLC (C18 column, ACN:H2O 70:30) for degradation products .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., shifting NH peaks) be resolved?
- Methodological Answer :
- Solvent effects : DMSO-d6 may cause peak broadening; compare with CDCl3 spectra .
- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR (VT-NMR) in DMSO-d6 .
- Impurity interference : Use HSQC/HMBC to confirm connectivity and rule out overlapping signals .
Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Analog synthesis : Replace the thiazole ring with imidazole or triazole moieties and test against S. aureus (MIC assay) .
- Electron-withdrawing groups : Introduce nitro or fluoro substituents on the benzothiophene ring to enhance activity .
- Molecular docking : Target E. coli DNA gyrase (PDB: 1KZN) to correlate binding affinity (ΔG) with substituent effects .
Q. How can computational modeling predict metabolic pathways?
- Methodological Answer :
- In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
- Metabolite identification : Simulate Phase I/II transformations (e.g., glucuronidation at the thiazole NH) using GLORYx .
Q. What experimental designs address low bioavailability in in vivo studies?
- Methodological Answer :
- Formulation : Prepare nanoemulsions (lecithin:TPGS 4:1) to enhance solubility .
- Pharmacokinetics : Conduct IV/PO dosing in rodents (10 mg/kg) with LC-MS/MS plasma analysis (LOQ: 1 ng/mL) .
Q. How are spectral data contradictions (e.g., IR vs. NMR) analyzed?
- Methodological Answer :
- Cross-validation : Compare IR C=O stretches (1641 cm⁻¹) with 13C NMR carbonyl signals (163.9 ppm) .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., C=O bond length: 1.22 Å) .
Key Notes
- Prioritize crystallographic data (Acta Cryst.) and peer-reviewed journals for authoritative references .
- Advanced questions emphasize mechanistic insights and hypothesis-driven experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
